molecular formula C9H13FN2O2S B8420320 2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B8420320
M. Wt: 232.28 g/mol
InChI Key: UHDHWOXRBRJTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176196B2

Procedure details

To a solution of intermediate 47, 2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide, (660 mg, 2.6 mmol) in tetrahydrofuran (10 mL) and water (2 mL) was added triphenylphosphine (740 mg, 2.8 mmol), and the mixture stirred under nitrogen for 1 hr. The tetrahydrofuran was evaporated in vacuo and a mixture of the residue and 6N HCl (3 mL) in MeOH (5 mL) was heated at 80° C. for 20 hrs. This was washed with CH2Cl2, and the aqueous phase basified with dilute NH4OH and extracted with CH2Cl2. The organic extract was dried (Na2SO4), filtered and concentrated to provide 210 mg (0.91 mmol, Yield 35%) of the title compound; 1H NMR (500 MHz, CDCl3) δ ppm: 2.84 (6H, s) 4.10 (2H, s) 7.23–7.29 (1H, m) 7.53–7.60 (2H, m); LC/MS m/z 233 (M+H).
[Compound]
Name
intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[S:12]([N:15]([CH3:17])[CH3:16])(=[O:14])=[O:13])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.O>[NH2:1][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[S:12]([N:15]([CH3:17])[CH3:16])(=[O:13])=[O:14]

Inputs

Step One
Name
intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-azidomethyl-5-fluoro-N,N-dimethyl-benzenesulfonamide
Quantity
660 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
Name
Quantity
740 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of the residue and 6N HCl (3 mL) in MeOH (5 mL)
WASH
Type
WASH
Details
This was washed with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.91 mmol
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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